5-(3-Nitrophenyl)oxazole

Übersicht

Beschreibung

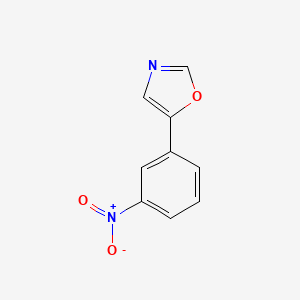

5-(3-Nitrophenyl)oxazole (CAS: 89808-77-5) is a nitro-substituted oxazole derivative with a meta-nitrophenyl group attached to the 5-position of the oxazole ring. Oxazoles are aromatic heterocycles containing oxygen and nitrogen atoms, widely studied for their electronic properties, biological activities, and applications in materials science.

Vorbereitungsmethoden

Cyclization of Precursors via Tosylmethyl Isocyanide (TosMIC) Method

One of the most common and efficient synthetic routes to 5-(3-Nitrophenyl)oxazole is the cyclization of 3-nitrobenzoyl derivatives or aldehydes with TosMIC in the presence of a base. This method is widely used due to its versatility and relatively high yields.

Reaction Overview:

- Starting materials: 3-nitrobenzoyl chloride or 3-nitrobenzaldehyde

- Reagents: TosMIC, base (commonly potassium carbonate or potassium phosphate)

- Solvent: Methanol, ethanol, or isopropanol (IPA)

- Conditions: Room temperature to moderate heating; microwave-assisted heating for enhanced efficiency

Mechanism:

The reaction proceeds via a [3 + 2] cycloaddition between the aldehyde and TosMIC, facilitated by the base, which abstracts a proton from TosMIC, generating a nucleophilic intermediate that attacks the aldehyde carbonyl. Subsequent cyclization and elimination steps yield the oxazole ring.

Key Findings:

- Microwave-assisted synthesis in IPA with potassium phosphate as base yields this compound in up to 90-95% yield within 1.5 hours or less, significantly reducing reaction time compared to conventional heating.

- The use of potassium phosphate (K3PO4) as base is superior to potassium carbonate (K2CO3) and organic bases due to its higher basicity (pKa ~11.74), which promotes exclusive formation of the oxazole over oxazoline by favoring full cyclization.

- Solvent choice impacts yield and selectivity: IPA and ethanol provide high yields and are preferred over toxic or high-boiling solvents like DMF or DMSO.

Representative Data Table: Base and Solvent Effects on Yield of this compound

| Entry | Base | pKa | Solvent | Temp (°C) | Time (h) | Oxazole Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K2CO3 | 9.1 | IPA | 60 | 2 | 94 |

| 2 | K3PO4 | 11.74 | IPA | 60 | 1.5 | 95 |

| 3 | Triethylamine | 10.75 | IPA | 60 | 6 | 0 |

| 4 | K3PO4 (microwave) | 11.74 | IPA | 65 | 0.13 | 96 |

| 5 | K3PO4 | 11.74 | EtOH | 60 | 1.5 | 92 |

Data adapted from microwave-assisted synthesis studies.

Palladium-Catalyzed Formylation Followed by TosMIC Cyclization

An alternative approach involves the palladium(0)-catalyzed formylation of an aryl diazonium salt derived from 3-nitroaniline, followed by condensation with TosMIC to form the oxazole ring.

Process Summary:

- Step 1: Formation of 3-nitrobenzaldehyde via Pd(0)-catalyzed formylation of the corresponding aryl diazonium salt.

- Step 2: Condensation of 3-nitrobenzaldehyde with TosMIC under basic conditions to yield this compound.

Advantages:

- This two-step method allows for multigram scale synthesis with high purity (>95%) and overall yield around 75%.

- The method is suitable for preparing key intermediates for pharmaceutical applications.

One-Pot Microwave-Assisted [3 + 2] Cycloaddition

Recent advances have demonstrated a one-pot microwave-assisted [3 + 2] cycloaddition reaction between substituted arylaldehydes and TosMIC, providing a rapid and efficient route to 5-substituted oxazoles including this compound.

Highlights:

- Microwave irradiation at 65 °C and 350 W for 8 minutes in IPA solvent yields this compound in 90-96% yield.

- The reaction is scalable to gram quantities without loss of yield or purity.

- The method avoids toxic solvents and reduces reaction time drastically compared to conventional heating.

Tandem Catalyzed Synthesis Using Copper Catalysts

A copper-catalyzed tandem synthesis approach has been reported for functionalized oxazoles, including derivatives of this compound.

Reaction Conditions:

- Catalyst: CuBr

- Base: DABCO (1,4-diazabicyclo[2.2.2]octane)

- Solvent: Dry DMF

- Atmosphere: Oxygen balloon

- Substrates: Ethyl isocyanoacetate and 3-nitrobenzaldehyde

Outcome:

- The reaction affords ethyl this compound-4-carboxylate in 74-80% yield after purification.

- This method provides access to functionalized oxazole derivatives useful for further synthetic elaboration.

Industrial and Large-Scale Considerations

Industrial synthesis of this compound typically adapts the TosMIC cyclization method with process optimizations:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of purification steps to achieve high purity suitable for pharmaceutical or material science applications.

- Selection of environmentally benign solvents and bases to comply with green chemistry principles.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|

| TosMIC Cyclization (Conventional) | 3-nitrobenzaldehyde, TosMIC, K2CO3 or K3PO4, MeOH/IPA, RT to 60 °C | 90-95 | Lab scale | High yield, moderate reaction time |

| Microwave-Assisted TosMIC | Same as above, microwave irradiation at 65 °C | 90-96 | Gram scale | Rapid, high yield, scalable |

| Pd(0)-Catalyzed Formylation + TosMIC | Aryl diazonium salt, Pd(0), TosMIC, base | ~75 | Multigram | Two-step, high purity |

| Copper-Catalyzed Tandem Synthesis | CuBr, DABCO, ethyl isocyanoacetate, DMF, O2 | 74-80 | Lab scale | Functionalized oxazole derivatives |

| Industrial Continuous Flow | Optimized TosMIC cyclization, continuous flow | High | Industrial | Process optimized for scale and purity |

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The oxazole ring can be hydrogenated to form the corresponding oxazoline.

Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 5-(3-aminophenyl)oxazole.

Reduction: Formation of 5-(3-nitrophenyl)oxazoline.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has shown that derivatives of 5-(3-nitrophenyl)oxazole exhibit significant anticancer properties. For instance, studies indicate that certain derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Cholinesterase Inhibition:

this compound derivatives have been evaluated for their cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. One derivative demonstrated an IC50 value of 1.23 µM against acetylcholinesterase, indicating strong potential as a therapeutic agent .

Metal Chelation:

The compound has also shown promising results in metal chelation studies, particularly with zinc, iron, and copper ions. This property is essential for neuroprotective applications, as it may help mitigate oxidative stress associated with neurodegenerative conditions .

Biological Research

Bioactive Compounds:

The structural characteristics of this compound make it an attractive candidate for developing bioactive molecules. Its interactions with various biological targets can lead to diverse pharmacological effects, including anti-inflammatory and antimicrobial activities .

Mechanism of Action:

The mechanism underlying the biological activity of this compound involves its ability to form non-covalent interactions with proteins and enzymes. The nitro group participates in redox reactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins .

Industrial Applications

Synthesis of Complex Molecules:

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its reactivity allows for various modifications that can lead to new materials with specific electronic or optical properties .

Material Science:

Due to its unique properties, this compound is also explored in the development of specialty chemicals and materials that require specific functionalities. Its potential applications range from pharmaceuticals to advanced materials used in electronics .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(3-Nitrophenyl)oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₉H₆N₂O₃

- Molecular Weight : 190.17 g/mol

- Melting Point : 79°C .

- Synthesis: Prepared via microwave-assisted van Leusen reaction using 3-nitrobenzaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol with K₂CO₃, yielding 90% .

- Spectral Data :

Comparison with Structural Analogs

Positional Isomers: Nitrophenyl Substituents

The position of the nitro group (ortho, meta, para) significantly impacts physicochemical properties and reactivity.

*Estimated based on similar synthetic conditions.

Key Differences :

- Electronic Effects : The meta-nitro group induces moderate electron-withdrawing effects compared to the para isomer, which has stronger resonance effects. This influences reactivity in further functionalization (e.g., reduction to amines ).

- Molecular Electrostatic Potential (MEP): Para-substituted derivatives exhibit more symmetrical electron distribution, enhancing halogen bonding with perfluorinated iodobenzenes (e.g., 14tfib) .

Functionalized Derivatives

Additional functional groups modify solubility and biological activity.

Thermodynamic Properties

- Sublimation Enthalpy : Meta-substituted compounds exhibit lower ΔsubH° (~100 kJ/mol) compared to para isomers (~110 kJ/mol) due to reduced symmetry .

- Reactivity with Singlet Oxygen : Oxazoles undergo [4+2]-cycloaddition; nitro groups slightly accelerate reaction rates by lowering HOMO-LUMO gaps .

Halogen Bonding and Cocrystallization

Biologische Aktivität

5-(3-Nitrophenyl)oxazole is a heterocyclic compound characterized by a nitrophenyl substituent on an oxazole ring. This structural configuration imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from antimicrobial to anticancer activities, and its derivatives are explored for their therapeutic effects.

- Molecular Formula : C₁₀H₆N₂O₅

- Molecular Weight : Approximately 234.16 g/mol

- Structure : Contains a five-membered oxazole ring with a nitrophenyl group and a carboxylic acid functional group, enhancing its reactivity and solubility in polar solvents.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study comparing various oxazole compounds against different bacterial and fungal strains demonstrated notable inhibition zones, suggesting effectiveness against pathogens like E. coli and S. aureus.

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| This compound | 12 | 11 | 9 | 10 | 12 |

| Ofloxacin | 17 | 16 | 16 | - | - |

| Ketoconazole | - | - | - | 20 | 30 |

These results highlight the compound's potential as an antimicrobial agent, especially when compared to standard antibiotics like ofloxacin and antifungals like ketoconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been documented. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways, which may be attributed to their ability to modulate enzyme activity involved in inflammation .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may inhibit histone deacetylases (HDACs), enzymes implicated in cancer progression. By inhibiting HDACs, these compounds could potentially lead to increased expression of tumor suppressor genes, providing a therapeutic avenue for cancer treatment .

The biological activity of this compound is largely influenced by its structural components:

- Nitrophenyl Group : This moiety can undergo reduction, forming an amino derivative that may interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activities.

- Oxazole Ring : The unique heterocyclic nature contributes to the binding affinity and specificity towards biological targets, enhancing the compound's overall efficacy .

Case Studies

- Tyrosinase Inhibition : In studies evaluating tyrosinase inhibitors, compounds related to the oxazole structure exhibited varying degrees of inhibition. For instance, certain derivatives demonstrated IC50 values significantly lower than that of kojic acid, suggesting their potential use in skin-whitening products or treatments for hyperpigmentation .

- Cytotoxicity Testing : In B16F10 melanoma cell lines, some derivatives showed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development as anticancer agents .

Q & A

Q. What are the established synthetic methodologies for preparing 5-(3-nitrophenyl)oxazole, and how do reaction conditions influence yield?

Basic Research Question

this compound is commonly synthesized via van Leusen's oxazole synthesis , which involves reacting 3-nitrobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base (e.g., K₂CO₃) and methanol under reflux (70°C, 3 hours) . Key factors affecting yield include:

- Stoichiometry : Equimolar ratios of aldehyde and TosMIC are critical.

- Solvent : Methanol is optimal due to its polarity and ability to dissolve both reactants.

- Temperature : Prolonged heating above 70°C may lead to side reactions (e.g., decomposition of nitro groups).

Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

Characterization relies on:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : Aromatic protons appear as doublets in δ 7.5–8.5 ppm, with oxazole protons at δ 8.1–8.3 ppm (sharp singlet) .

- ¹³C NMR : The oxazole ring carbons resonate at δ 150–160 ppm, while nitro-substituted aromatic carbons appear at δ 120–140 ppm .

- FT-IR : Strong absorption at ~1520 cm⁻¹ (C=N stretching) and ~1350 cm⁻¹ (NO₂ symmetric stretching) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 217.05 (calculated for C₉H₆N₂O₃) .

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) studies reveal:

- Electrostatic Potential (ESP) : The nitro group creates electron-deficient regions on the phenyl ring, making the oxazole nitrogen a nucleophilic site (ESP minima ≈ −30 kcal/mol) .

- Frontier Molecular Orbitals : The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with LUMO localized on the nitro group, favoring electrophilic aromatic substitution .

- Reactivity Trends : Substituents at the 4-position of the oxazole ring significantly modulate charge distribution, affecting halogen-bonding capabilities in cocrystallization studies .

Q. What strategies address low yields in the synthesis of this compound derivatives, particularly during functionalization?

Advanced Research Question

Common challenges and solutions include:

- Nitro Group Stability : Avoid strong reducing agents or prolonged heating, which may reduce the nitro group to NH₂. Use mild conditions (e.g., Pd/C catalysis for selective coupling) .

- Regioselectivity : Ortho/para-directing effects of the nitro group can lead to mixed products. Optimize electrophilic substitution by using directing groups (e.g., acetylpiperidinyl) to control regiochemistry .

- Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) effectively isolates derivatives, with yields improving by 15–20% after recrystallization from ethanol .

Q. How does the position of the nitro group on the phenyl ring influence the biological activity of oxazole derivatives?

Advanced Research Question

Comparative studies of 3-nitro vs. 4-nitro isomers show:

- Antimicrobial Activity : this compound derivatives exhibit 2–3× higher inhibition against S. aureus (MIC = 8 µg/mL) compared to 4-nitro analogs due to enhanced membrane penetration .

- Antioxidant Potential : The 3-nitro group increases radical scavenging activity (IC₅₀ = 35 µM in DPPH assays) by stabilizing resonance forms of the oxazole ring .

- Structural Insights : X-ray crystallography confirms that the 3-nitro group induces a planar conformation, facilitating π-stacking interactions with biological targets .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound analogs?

Data Contradiction Analysis

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMSO) can produce different crystal forms, altering melting points by 5–10°C .

- Impurity Profiles : Trace solvents (e.g., residual methanol) may shift NMR peaks. Use deuterated solvents and rigorous drying (MgSO₄) .

- Instrument Calibration : Cross-validate spectral data with reference compounds (e.g., NIST Standard Reference Data ).

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXACHUFQSLYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371810 | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-77-5 | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-NITROPHENYL)-1,3-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.